n-(2-Oxotetrahydrofuran-3-yl)benzamide
Overview
Description
The compound "n-(2-Oxotetrahydrofuran-3-yl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives and their synthesis, which can provide insights into the general class of compounds to which "n-(2-Oxotetrahydrofuran-3-yl)benzamide" belongs. Benzamide derivatives are of significant interest in medicinal chemistry due to their potential biological applications, including enzyme inhibition .
Synthesis Analysis
The synthesis of benzamide derivatives can involve different starting materials and reaction conditions. For instance, one paper reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Another paper describes a catalyst-free synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement . Additionally, a green synthesis approach for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives is reported, involving a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using various spectroscopic techniques. For example, a study on the synthesis of an acrylamide monomer, N-(2-acetylbenzofuran-3-yl)acrylamide (NABA), involved UV-Vis, FT-IR, and 1H NMR measurements, complemented by quantum chemical calculations using the DFT method . These techniques help in understanding the electronic properties and reactive regions of the molecules.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, for example, involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, adhering to green chemistry principles . Another study reports the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides, which are intermediates for accessing new heterocyclic series . The reactivity of these compounds can be further explored to understand the potential reactions of "n-(2-Oxotetrahydrofuran-3-yl)benzamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be inferred from their molecular structure and reactivity. For instance, the band gap of HOMO and LUMO in the NABA monomer indicates its chemical activity and charge transfer within the molecule . The molecular electrostatic potential (MEP) maps can identify reactive regions, which are crucial for understanding the interaction of these compounds with biological targets . The solubility, melting points, and stability of these compounds can also be deduced from their chemical structure and the nature of substituents on the benzamide core.
Scientific Research Applications
1. Chemical Synthesis and Transformations
N-(2-Oxotetrahydrofuran-3-yl)benzamide and related compounds have been extensively studied in the context of chemical synthesis and transformations. For instance, N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides, which are structurally related, have been used in the synthesis of unique tetrahydrobenzofuran derivatives through Weitz−Scheffer oxidation and subsequent dimethyldioxirane oxidation (A. Levai et al., 2002). These chemical processes demonstrate the compound's versatility in organic synthesis.
2. Development of Novel Chemical Compounds
The compound has been instrumental in the development of new classes of chemicals. For example, N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)-benzamide derivatives were synthesized through 1,3-dipolar cycloaddition and rearrangement, showcasing the compound's role in creating novel molecular structures (Wenjing Liu et al., 2014).
3. Exploration in Supramolecular Chemistry
Studies have also explored the application of N-(2-Oxotetrahydrofuran-3-yl)benzamide derivatives in supramolecular chemistry. For instance, N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, contributing to the understanding of non-covalent interactions in gelation processes (P. Yadav & Amar Ballabh, 2020).
4. Analytical and Sensory Applications
The compound has been utilized in analytical and sensory applications. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives demonstrated excellent performance in the naked-eye detection of fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (E. A. Younes et al., 2020).
5. Pharmaceutical and Biological Research
In pharmaceutical and biological research, benzamide derivatives, including structures similar to N-(2-Oxotetrahydrofuran-3-yl)benzamide, have been investigated for various biological activities. For example, benzamide derivatives have been evaluated for neuroleptic activity, providing insights into the structure-activity relationship of these compounds (S. Iwanami et al., 1981).
6. Development of Sensing Materials
The compound has contributed to the development of sensing materials. A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and exhibited color transition responses to fluoride ions, highlighting its potential in colorimetric sensing applications (E. A. Younes et al., 2020).
Safety And Hazards
properties
IUPAC Name |
N-(2-oxooxolan-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h1-5,9H,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNZJKFFMPFZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281327 | |
Record name | N-(Tetrahydro-2-oxo-3-furanyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Oxotetrahydrofuran-3-yl)benzamide | |
CAS RN |
13602-48-7 | |
Record name | N-(Tetrahydro-2-oxo-3-furanyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13602-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(tetrahydro-oxo-3-furanyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002608739 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Tetrahydro-2-oxo-3-furanyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901281327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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